molecular formula C9H12N2O3S2 B2722218 5-(Morpholine-4-sulfonyl)pyridine-2-thiol CAS No. 852706-13-9

5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Cat. No.: B2722218
CAS No.: 852706-13-9
M. Wt: 260.33
InChI Key: VCNXVLIMLQVVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholine-4-sulfonyl)pyridine-2-thiol is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.34 g/mol . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a pyridine ring with a thiol group attached. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol typically involves the following steps:

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality control to produce the compound in larger quantities.

Chemical Reactions Analysis

5-(Morpholine-4-sulfonyl)pyridine-2-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Morpholine-4-sulfonyl)pyridine-2-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in various chemical reactions, while the thiol group can form disulfide bonds or undergo redox reactions. These interactions can affect the activity of enzymes, proteins, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 5-(Morpholine-4-sulfonyl)pyridine-2-thiol include:

The uniqueness of this compound lies in its combination of a morpholine ring, sulfonyl group, pyridine ring, and thiol group, which provides a distinct set of chemical properties and reactivity.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)8-1-2-9(15)10-7-8/h1-2,7H,3-6H2,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNXVLIMLQVVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332691
Record name 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852706-13-9
Record name 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.